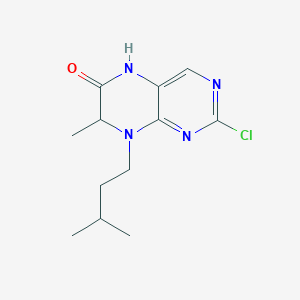
2-氯-8-异戊基-7-甲基-7,8-二氢蝶啶-6(5H)-酮
描述
2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, also known as 2-chloro-8-isopentylpterin, is a chemical compound that is part of the pteridine family of compounds. Pteridines are a group of compounds that are found naturally in plants and animals, and they play a role in many biochemical processes. 2-chloro-8-isopentylpterin is a synthetic derivative of pteridines and is used in a variety of scientific research applications.
科学研究应用
合成和药学
- 溶液相和固相合成相结合:研究表明,使用溶液相和固相化学相结合,可以高效且普遍地合成取代的 2-氨基-7,8-二氢蝶啶-6(5H)-酮。此方法产生高总收率和高纯度,表明具有简化复杂蝶啶酮合成潜力的可能性,这些蝶啶酮在结构上可能与 2-氯-8-异戊基-7-甲基-7,8-二氢蝶啶-6(5H)-酮相关 (Metzger 等人,2009)。
- 抗增殖特性:合成了一类新型的 8-环戊基-7,8-二氢蝶啶-6(5H)-酮衍生物,并将其作为抗增殖剂进行了评估。最有希望的化合物对各种癌细胞系表现出显着的抗增殖活性,表明此类化合物在癌症治疗中的潜力。这突出了二氢蝶啶-6(5H)-酮核心结构在药学中的相关性 (邱丽等人,2020)。
化学合成优化
- 实验设计 (DoE) 优化:将 DoE 分析应用于蝶啶-6(5H)-酮衍生物的合成,优化反应变量以将转化率从 26% 提高到 74%,并缩短反应时间,同时保持高光学纯度。这展示了 DoE 在优化复杂分子合成的潜力,这可能适用于 2-氯-8-异戊基-7-甲基-7,8-二氢蝶啶-6(5H)-酮的合成 (Steven Stone 等人,2015)。
属性
IUPAC Name |
2-chloro-7-methyl-8-(3-methylbutyl)-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-7(2)4-5-17-8(3)11(18)15-9-6-14-12(13)16-10(9)17/h6-8H,4-5H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVYVHEPNXIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CN=C(N=C2N1CCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655024 | |
| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one | |
CAS RN |
501439-14-1 | |
| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)
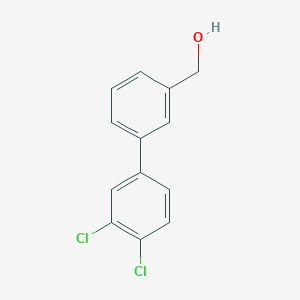
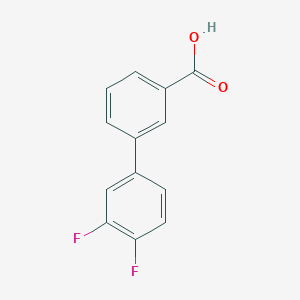
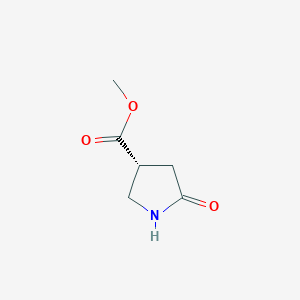
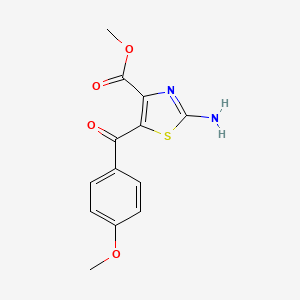
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
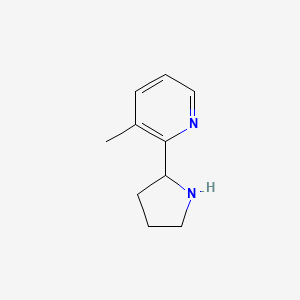
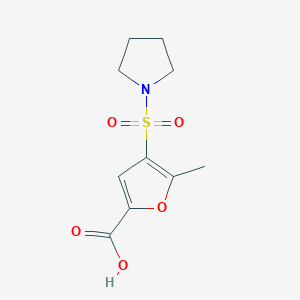
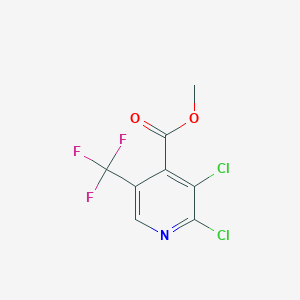
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
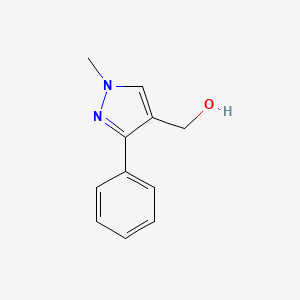
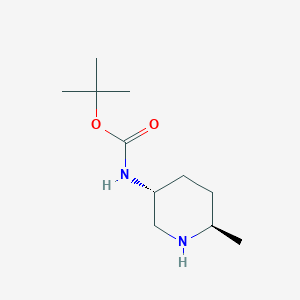
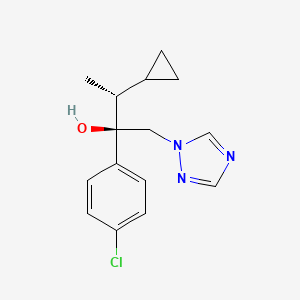
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)